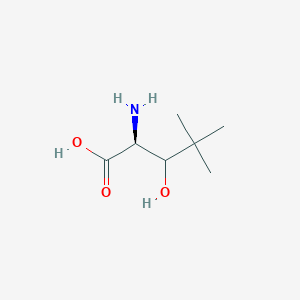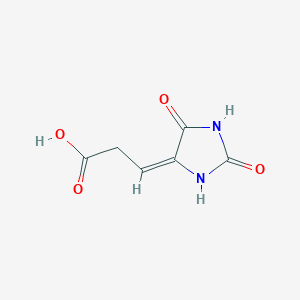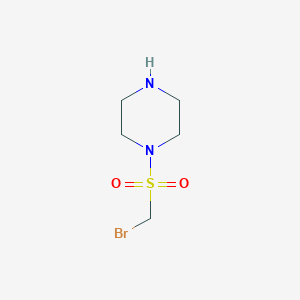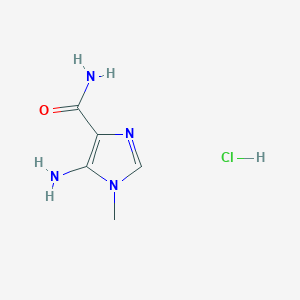
(2s)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid is a non-proteinogenic amino acid It is characterized by its unique structure, which includes an amino group, a hydroxyl group, and two methyl groups attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid can be achieved through several methods. One common approach involves the manipulation of functional groups on a suitable precursor molecule. For example, starting from a compound like D-glucose, specific reactions can introduce the necessary amino and hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flow microreactors can be employed to enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ozone for oxidative cleavage , reducing agents such as hydrogen gas for reduction reactions, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(2S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active peptides.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in enzyme inhibition and as a drug precursor.
Industry: It is used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-catalyzed reactions and the modulation of metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid include other non-proteinogenic amino acids such as (2S,3R)-3-amino-2-hydroxydecanoic acid and (2S)-2-hydroxyoctanoic acid .
Uniqueness
What sets this compound apart is its unique combination of functional groups and its specific stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H15NO3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)5(9)4(8)6(10)11/h4-5,9H,8H2,1-3H3,(H,10,11)/t4-,5?/m0/s1 |
Clave InChI |
DREONSBNBZFXLW-ROLXFIACSA-N |
SMILES isomérico |
CC(C)(C)C([C@@H](C(=O)O)N)O |
SMILES canónico |
CC(C)(C)C(C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















